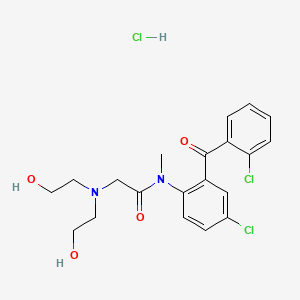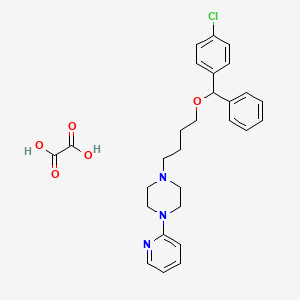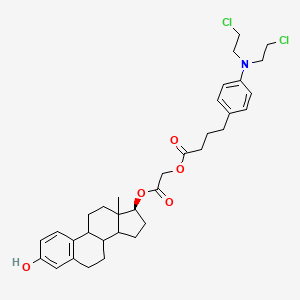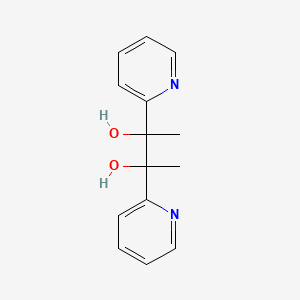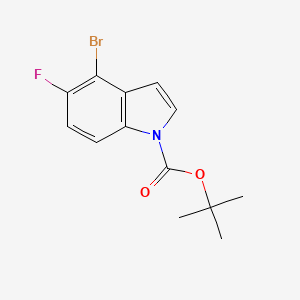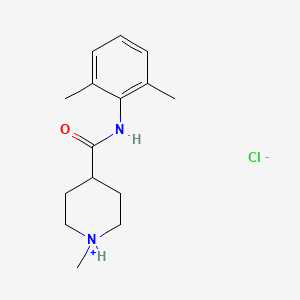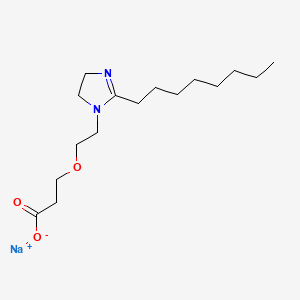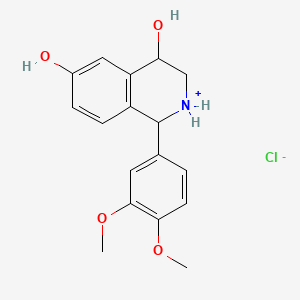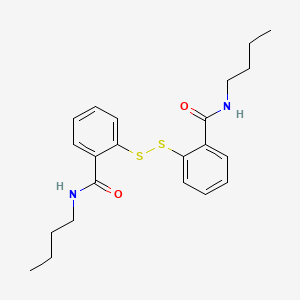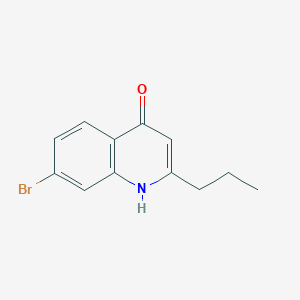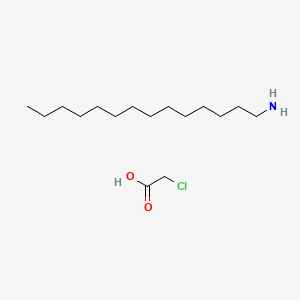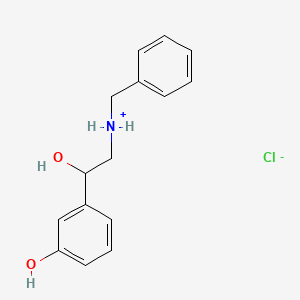
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a benzylaminoethanol moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:
Starting Material: m-Hydroxyacetophenone
Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.
Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohols or amines
Substitution: Substituted benzylamino derivatives
Applications De Recherche Scientifique
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an adrenergic agonist, primarily targeting alpha-adrenergic receptors . This interaction leads to vasoconstriction and increased blood pressure, making it useful in treating hypotension . The compound also influences the release of norepinephrine, further contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metaraminol: Another adrenergic agonist with similar vasoconstrictive properties.
Phentolamine: An alpha-adrenergic blocker used for different therapeutic purposes.
Uniqueness
1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with alpha-adrenergic receptors effectively. Its combination of hydroxyphenyl and benzylaminoethanol moieties provides distinct reactivity and pharmacological properties compared to other similar compounds .
Propriétés
Numéro CAS |
78982-55-5 |
|---|---|
Formule moléculaire |
C15H18ClNO2 |
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H |
Clé InChI |
OQEFCPOJUWREIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


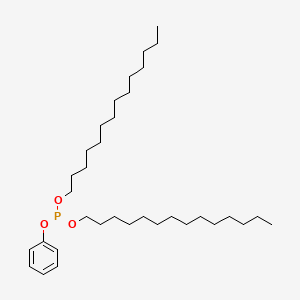
![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
